molecular formula C18H16N4O2S B10774613 13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one

13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one

Cat. No.: B10774613
M. Wt: 352.4 g/mol
InChI Key: SIUQQICXQVLRLA-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for the preparation of “PMID17929793C11c” are not explicitly detailed in the available literature. general methods for synthesizing small molecular drugs typically involve multi-step organic synthesis, including the formation of key intermediates followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

The specific chemical reactions that “PMID17929793C11c” undergoes are not well-documented. small molecular drugs generally undergo various types of reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. Major products formed from these reactions would include various derivatives of the original compound, potentially with altered biological activity.

Scientific Research Applications

“PMID17929793C11c” has a wide range of potential scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and pathways, potentially serving as a tool for understanding disease mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its ability to interact with specific molecular targets.

    Industry: Potential applications in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The exact mechanism of action for “PMID17929793C11c” is not fully understood. like many small molecular drugs, it likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific targets and the biological context in which the compound is used.

Comparison with Similar Compounds

“PMID17929793C11c” can be compared with other similar small molecular drugs. Some similar compounds include those with similar molecular weights and functional groups, which may exhibit comparable biological activities. The uniqueness of “PMID17929793C11c” lies in its specific molecular structure and the particular therapeutic applications it is being investigated for.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one

InChI

InChI=1S/C18H16N4O2S/c1-24-12-4-2-11(3-5-12)22-9-21-15-13-14-10(6-7-19-14)8-20-17(13)25-16(15)18(22)23/h2-5,8-9,15-16,19H,6-7H2,1H3

InChI Key

SIUQQICXQVLRLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3C(C2=O)SC4=NC=C5CCNC5=C34

Origin of Product

United States

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